Poststerone

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Poststerone is a steroid compound that belongs to the class of phytoecdysteroids, which are naturally occurring hormones found primarily in plants and some insects. Structurally, poststerone is characterized by its unique steroid backbone, which includes a 20-oxo group and a hydroxyl group at the 20th position. This compound has garnered attention due to its potential biological activities and applications, particularly in the fields of agriculture and medicine.

- Alkylation Reactions: Poststerone reacts with alkyl halides to form 7α-alkylated and 7,7-bisalkylated derivatives. For instance, the reaction with excess allyl bromide yields a mixture of 20R- and 20S-alcohols .

- Reduction Reactions: The 20-oxo group can be reduced to form alcohol derivatives, which can further participate in rearrangements under acidic or alkaline conditions .

- Hydroxy Derivative Formation: Hydroxy derivatives of poststerone have been synthesized, showcasing molecular rearrangements that yield new structural analogs .

Poststerone exhibits significant biological activities, particularly in muscle growth and development. Research indicates that it increases muscle fiber size, similar to its parent compound, 20-hydroxyecdysone . Additionally, poststerone has been studied for its effects on cellular processes such as:

- Protein Kinase Activation: It acts as an activator of protein kinase B, which plays a crucial role in various metabolic pathways .

- Antitumor Activity: Poststerone derivatives have shown potential as modulators of multidrug resistance in cancer cells, enhancing the efficacy of chemotherapeutic agents like doxorubicin .

The synthesis of poststerone can be achieved through several methods:

- Isolation from Natural Sources: Poststerone can be extracted from plants known to produce phytoecdysteroids.

- Chemical Synthesis: Laboratory synthesis involves starting from sterols or other steroid precursors, followed by specific reactions such as oxidation and alkylation.

- Modification of Existing Compounds: Derivatives can be synthesized through targeted modifications of poststerone's structure to enhance its biological activity or stability .

Poststerone has various applications across different fields:

- Agriculture: Used as a natural pesticide and growth promoter due to its ability to influence insect molting processes.

- Pharmaceuticals: Investigated for potential therapeutic uses in muscle wasting diseases and as an anti-cancer agent due to its biological activity.

- Nutraceuticals: Incorporated into dietary supplements aimed at enhancing athletic performance and muscle growth.

Studies on poststerone interactions have revealed its ability to modulate various biological pathways. Notably:

- It interacts with cellular receptors involved in growth and development, influencing gene expression related to muscle hypertrophy.

- Its derivatives have been shown to affect drug transport mechanisms in cancer cells, suggesting a role in overcoming drug resistance .

Poststerone shares structural similarities with several other phytoecdysteroids. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 20-Hydroxyecdysone | Hydroxyl group at C20; key ecdysteroid | Strong anabolic effects on muscle growth |

| Ecdysterone | Similar steroid backbone; different functional groups | Widely studied for insect growth regulation |

| Ajugasterone | Contains additional hydroxyl groups | Exhibits unique bioactivity profiles |

| Polypodine B | Different alkyl substitutions | Notable for its effects on plant physiology |

While these compounds share a common steroid framework, poststerone is distinguished by its specific functional groups that contribute to its unique biological activities.

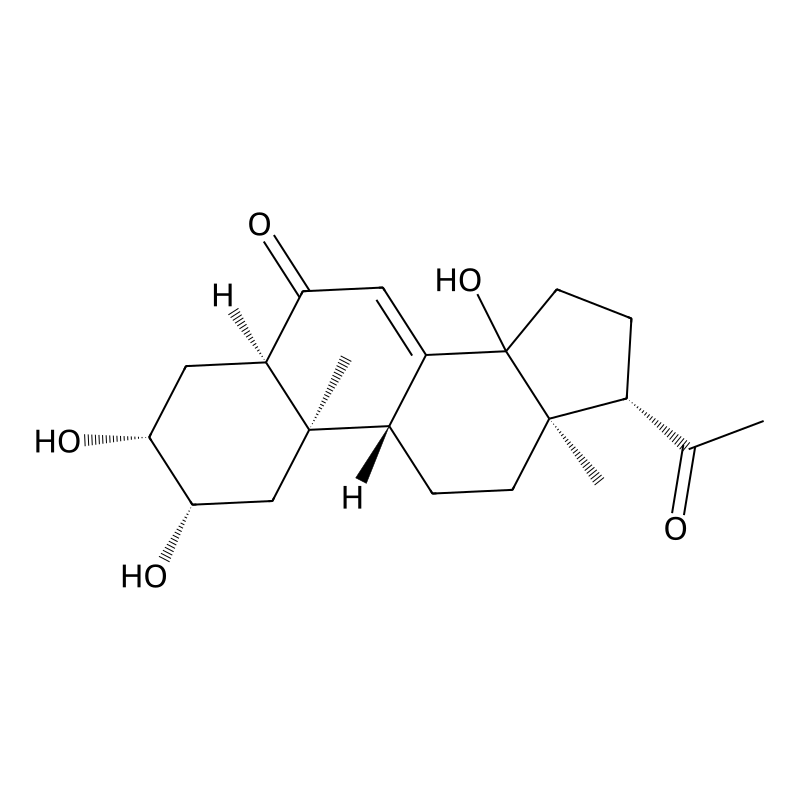

Poststerone, chemically known as 2beta,3beta,14-trihydroxy-5beta-pregn-7-ene-6,20-dione, is a phytoecdysteroid with a molecular formula of C21H30O5 and a molecular weight of 362.5 g/mol [1]. This compound belongs to the class of C21 steroids and features a characteristic steroid structure with a 7-en-6-one chromophore and A/B-cis ring fusion [1] [13]. The biosynthesis and metabolism of poststerone involve complex pathways in both plant and mammalian systems, which will be explored in detail in the following sections.

Biogenetic Origin in Plant Systems

The biogenetic origin of poststerone in plant systems primarily involves the mevalonate (MVA) pathway in the cytosol, where acetyl-CoA is converted to mevalonic acid and subsequently to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) [24]. These precursors are essential for the biosynthesis of cholesterol, which serves as a key intermediate in the formation of phytoecdysteroids like poststerone [24] [19]. The biosynthetic pathway of poststerone in plants shares surprising similarities with steroid metabolic pathways in humans, highlighting the evolutionary conservation of these fundamental biochemical processes [18].

Cyanotis arachnoidea as Primary Natural Source

Cyanotis arachnoidea is recognized as a primary natural source of poststerone and other phytoecdysteroids [4] [11]. This plant contains a rich array of phytoecdysteroids, with poststerone being identified as one of the ten steroid compounds isolated from its ethyl acetate extract [4]. Research has demonstrated that the roots of Cyanotis arachnoidea contain significantly higher concentrations of phytoecdysteroids compared to the leaves, suggesting tissue-specific biosynthesis within the plant [19] [30].

Transcriptomic analysis of Cyanotis arachnoidea has revealed that 2,427 unigenes show upregulated expression in the roots, which correlates with the higher accumulation of phytoecdysteroids in this tissue [30]. Further investigation using the Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways identified 49 unigenes involved in phytoecdysteroid backbone biosynthesis, including 15 mevalonate pathway genes, 15 non-mevalonate pathway genes, and 19 genes responsible for the biosynthesis from farnesyl pyrophosphate to cholesterol [30] [19].

The biosynthesis of poststerone in Cyanotis arachnoidea is regulated by various transcription factors, with 90 transcription factors showing high expression in the roots [30]. Among these, MYB, basic helix-loop-helix (bHLH), and WRKY family members are particularly abundant, suggesting their potential role in regulating the biosynthesis of phytoecdysteroids including poststerone [30].

| Pathway/Process | Description |

|---|---|

| Primary Biosynthetic Pathway | Mevalonate (MVA) pathway in cytosol |

| Precursor Molecules | Acetyl-CoA → Mevalonic acid → IPP/DMAPP |

| Key Intermediate | Cholesterol |

| Primary Location in Plant | Roots (higher concentration than leaves) |

| Regulatory Factors | Cytochrome P450 enzymes, transcription factors (MYB, bHLH, WRKY) |

Table 1: Biosynthesis of Poststerone in Cyanotis arachnoidea [19] [24] [30]

Enzymatic Conversion from 20-Hydroxyecdysone

Poststerone is formed through the enzymatic conversion of 20-hydroxyecdysone, which involves the cleavage of the side chain between C-20 and C-22 [20]. This conversion represents a critical step in the metabolism of phytoecdysteroids in both plants and animals [20] [5]. The enzymatic machinery responsible for this conversion in plants includes various cytochrome P450 enzymes, which catalyze the hydroxylation and oxidation reactions necessary for the transformation of 20-hydroxyecdysone to poststerone [24] [30].

In Cyanotis arachnoidea, 20 unigenes encoding cytochrome P450 enzymes have been identified as potential candidates involved in the biosynthesis of 20-hydroxyecdysone and its subsequent conversion to poststerone [30]. These enzymes are believed to catalyze the various hydroxylation steps required for the structural modifications of the sterol nucleus and side chain [30] [24]. The expression levels of these cytochrome P450 genes are significantly higher in the roots compared to the leaves, with some showing more than 1,000-fold higher expression, which aligns with the higher concentration of phytoecdysteroids in the root tissue [30].

The conversion of 20-hydroxyecdysone to poststerone involves the removal of the 14-hydroxyl group and the cleavage of the side chain, resulting in the formation of poststerone with its characteristic C21 structure [5] [20]. This process is part of a complex metabolic network that includes various intermediate compounds and enzymatic reactions, highlighting the sophisticated biochemical machinery involved in phytoecdysteroid biosynthesis [20] [24].

In Vivo Metabolism in Mammalian Systems

The metabolism of poststerone in mammalian systems involves a complex series of reactions that facilitate its transformation and eventual elimination from the body [5] [6]. Unlike endogenous steroid hormones, poststerone and other phytoecdysteroids undergo distinct metabolic pathways that reflect their unique structural features and physiological roles [5] [20].

Enterohepatic Recirculation Dynamics

Poststerone undergoes enterohepatic recirculation, a process that significantly influences its pharmacokinetics and bioavailability in mammalian systems [5] [6]. This recirculation involves the biliary excretion of poststerone and its metabolites, followed by intestinal reabsorption, creating a cycle that helps maintain plasma levels of these compounds [5] [8].

The enterohepatic cycle of poststerone begins with its uptake by hepatocytes through carrier-mediated transport mechanisms [8] [6]. Within the liver, poststerone undergoes conjugation with glucuronic acid, forming glucuronide conjugates that are subsequently excreted into the bile [6] [8]. These conjugates are then released into the intestine, where they are hydrolyzed by gut microbiota, liberating the deconjugated metabolites that can be reabsorbed into the circulation [5] [8].

This enterohepatic recirculation plays a crucial role in maintaining low but sustained plasma levels of poststerone and its metabolites, with concentrations typically not exceeding 0.2 μM [5] [6]. Despite these relatively low concentrations, the continuous cycling of poststerone between the liver and intestine contributes to its prolonged presence in the body and may influence its biological activities [5] [8].

| Process | Description |

|---|---|

| Hepatic Uptake | Carrier-mediated transport into hepatocytes |

| Hepatic Metabolism | Conjugation with glucuronic acid in liver |

| Biliary Excretion | Excretion of glucuronide conjugates into bile |

| Intestinal Deconjugation | Hydrolysis of conjugates by gut microbiota |

| Intestinal Reabsorption | Reabsorption of deconjugated metabolites |

| Physiological Significance | Maintains low but sustained plasma levels (≤0.2 μM) |

Table 2: Enterohepatic Recirculation Dynamics of Poststerone [5] [6] [8]

Phase I/II Metabolic Transformations

The metabolic transformations of poststerone in mammals involve both Phase I and Phase II reactions, which facilitate its biotransformation and elimination [9] [28]. Phase I metabolism includes functionalization reactions such as oxidation, reduction, and hydrolysis, which introduce or unmask functional groups on the poststerone molecule [28] [9]. These reactions are primarily catalyzed by cytochrome P450 enzymes, dehydrogenases, and reductases [9] [28].

Key Phase I reactions in poststerone metabolism include the reduction of the 6-keto group, hydroxylation at various positions, and dehydroxylation at C-14 [5] [20]. These transformations generate a complex array of metabolites, including 14-deoxy-poststerone and various reduced derivatives [20] [5]. The pattern of poststerone metabolites is highly complex, reflecting the diverse enzymatic activities involved in its biotransformation [20] [6].

Phase II metabolism involves conjugation reactions, where the functionalized poststerone metabolites are coupled with endogenous molecules such as glucuronic acid and sulfate [9] [28]. These reactions are catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases, which enhance the water solubility of poststerone metabolites and facilitate their excretion [28] [9]. Interestingly, unlike the classical fate of less polar endogenous vertebrate steroid hormones, no conjugates of poststerone have been found in some studies, suggesting potential differences in its metabolic handling [20].

| Metabolic Process | Description |

|---|---|

| Phase I Reactions | Reduction of 6-keto group, hydroxylation, dehydroxylation at C-14 |

| Phase I Enzymes | Cytochrome P450 enzymes, dehydrogenases, reductases |

| Phase II Reactions | Glucuronidation, sulfation |

| Phase II Enzymes | UDP-glucuronosyltransferases (UGTs), sulfotransferases |

| Major Metabolites | Reduced derivatives of poststerone |

| Excretion Routes | Primarily fecal excretion, minor urinary excretion |

Table 3: Metabolic Transformations of Poststerone in Mammals [9] [20] [28]

Tissue-Specific Biodistribution Patterns

The biodistribution of poststerone in mammalian tissues exhibits distinct patterns that reflect its physicochemical properties and metabolic fate [5] [6]. Following absorption, poststerone and its metabolites are distributed to various tissues, with the liver and intestine showing the highest concentrations due to their roles in metabolism and enterohepatic recirculation [5] [10].

In the plasma, poststerone exists primarily in a protein-bound form, with albumin serving as the main binding protein [10]. The concentration of poststerone in plasma is relatively low (≤0.2 μM), which is consistent with its rapid metabolism and enterohepatic cycling [5] [6]. Despite these low plasma levels, poststerone metabolites can be detected in various tissues, suggesting tissue-specific distribution and potential biological activities [5] [15].

The distribution of poststerone to adipose tissue is limited due to its hydrophilicity, which is conferred by the multiple hydroxyl groups in its structure [10] [13]. In contrast, moderate concentrations of poststerone can be found in muscle tissue, which may be relevant to its reported effects on muscle metabolism [21] [10]. The kidney also contains moderate concentrations of poststerone, reflecting its role in the excretion of water-soluble metabolites [10] [15].

The distribution of poststerone to the brain is limited by the blood-brain barrier, which restricts the passage of hydrophilic compounds [10] [27]. However, some studies suggest that certain poststerone metabolites may cross this barrier and exert effects on central nervous system function [21] [27].

| Tissue | Distribution Pattern |

|---|---|

| Liver | High concentration, primary site of metabolism |

| Intestine | High concentration, site of deconjugation and reabsorption |

| Plasma | Low concentration (≤0.2 μM), primarily protein-bound |

| Adipose Tissue | Limited distribution due to hydrophilicity |

| Muscle | Moderate distribution, potential target tissue |

| Kidney | Moderate concentration, involved in excretion |

| Brain | Limited distribution due to blood-brain barrier |

Table 4: Tissue-Specific Biodistribution Patterns of Poststerone in Mammals [5] [6] [10] [15] [27]

XLogP3

Wikipedia

Use Classification

Dates

Explore Compound Types